
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, also known as CM-40907, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. It belongs to the class of oxalamide derivatives and has been shown to have potent anti-tumor activity in preclinical studies.
作用机制
The mechanism of action of N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves the inhibition of LSD1, which is a histone demethylase that regulates gene expression by removing methyl groups from lysine residues on histone proteins. LSD1 is overexpressed in various types of cancer, and its inhibition by N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide binds to the active site of LSD1 and forms a covalent bond with the enzyme, thereby blocking its activity.
Biochemical and Physiological Effects:
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has been shown to have potent anti-tumor activity in preclinical models. It inhibits the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide induces apoptosis in cancer cells by reactivating tumor suppressor genes and blocking the activity of LSD1. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
实验室实验的优点和局限性
The advantages of using N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide in lab experiments include its potent anti-tumor activity, specificity for LSD1, and moderate yield and purity of the synthesis. However, the limitations of using N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide in lab experiments include its moderate solubility in water, which may affect its bioavailability and pharmacokinetics, and the need for careful purification and characterization of the intermediate and final compounds.
未来方向
For the research on N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide include the optimization of its synthesis and formulation to improve its pharmacokinetics and bioavailability, the evaluation of its toxicity and safety profile in preclinical and clinical studies, and the identification of biomarkers that can predict its efficacy in cancer patients. Other potential applications of N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide include the treatment of other diseases that are associated with dysregulated gene expression, such as neurodegenerative disorders and autoimmune diseases.
合成方法
The synthesis of N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves a series of steps starting from the reaction of 2-phenylmorpholine with cycloheptyl isocyanate to form the intermediate compound, which is then reacted with ethyl oxalyl chloride to yield the final product. The synthesis is a multistep process that requires careful purification and characterization of the intermediate and final compounds. The yield of the synthesis is moderate, and the purity of the final product is high.
科学研究应用
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has been extensively studied for its anti-tumor activity in preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. The mechanism of action of N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves the inhibition of the enzyme lysine-specific demethylase 1 (LSD1), which plays a critical role in the regulation of gene expression. LSD1 is overexpressed in various types of cancer, and its inhibition by N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
属性
IUPAC Name |
N'-cycloheptyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c25-20(21(26)23-18-10-6-1-2-7-11-18)22-12-13-24-14-15-27-19(16-24)17-8-4-3-5-9-17/h3-5,8-9,18-19H,1-2,6-7,10-16H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAHUNDHVBEVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

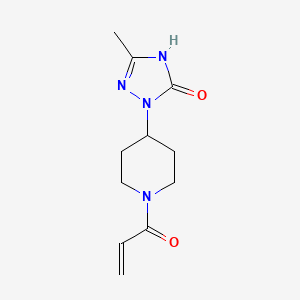
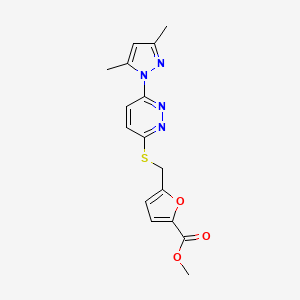
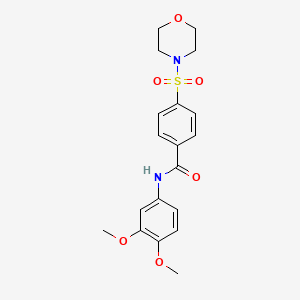
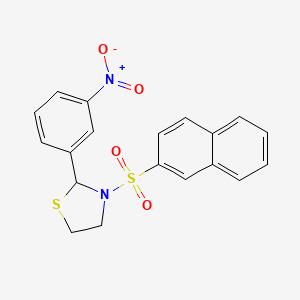
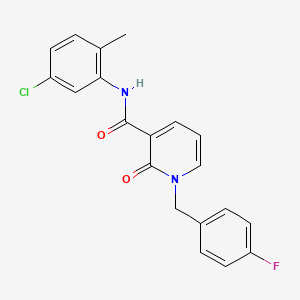
![2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid hydrochloride](/img/structure/B2949759.png)
![5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2949762.png)
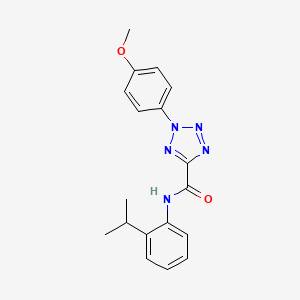
![N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2949764.png)
![1-(2,5-dimethoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2949766.png)
![3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2949767.png)
![3-(4-Ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2949769.png)
![7-(tert-butyl)-1,3-dimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949770.png)
![2-Chloro-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]acetamide](/img/structure/B2949772.png)